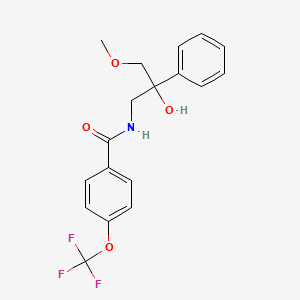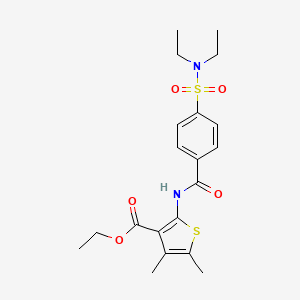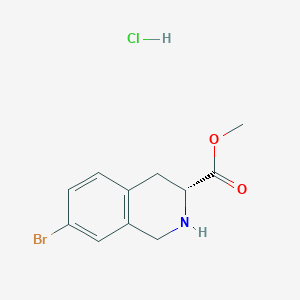
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydroisoquinoline, a type of organic compound that is part of a larger class of compounds known as isoquinolines . The “3R” indicates the configuration of the chiral center at the 3rd position of the tetrahydroisoquinoline ring. The “7-bromo” indicates the presence of a bromine atom at the 7th position. The “methyl carboxylate” group is attached to the 3rd position, and the entire compound is a hydrochloride salt .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the bromine atom, and the attachment of the methyl carboxylate group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroisoquinoline ring, the bromine atom, and the methyl carboxylate group. The presence of the chiral center would result in two possible enantiomers, or mirror-image forms, of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially be replaced by other groups in a substitution reaction. The carboxylate group could undergo reactions typical of esters, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxylate group could affect its solubility, while the chiral center could affect its optical activity .Applications De Recherche Scientifique
Therapeutic Potentials in Cancer and CNS Disorders
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride belongs to the tetrahydroisoquinoline (THIQ) class of compounds, recognized for their significant therapeutic potentials. Initially known for neurotoxicity, certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents preventing Parkinsonism in mammals. Fused THIQs have shown promise as anticancer antibiotics, with trabectedin, a THIQ derivative, receiving US FDA approval for treating soft tissue sarcomas. This class of compounds has been actively researched for various therapeutic activities, notably in cancer and central nervous system (CNS) disorders. The exploration has spanned across the development of novel drugs with unique mechanisms of action, targeting not only cancer and CNS diseases but also infectious diseases such as malaria, tuberculosis, and viral infections (Singh & Shah, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)
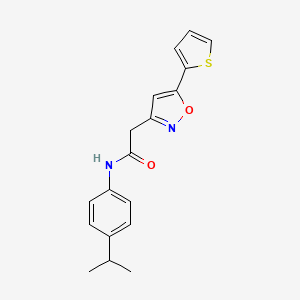
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2557192.png)
![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
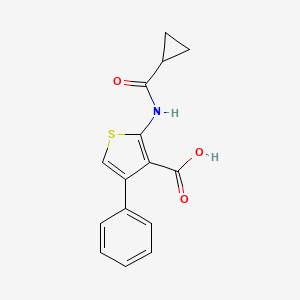
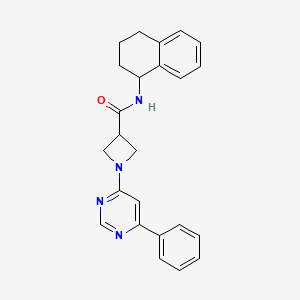
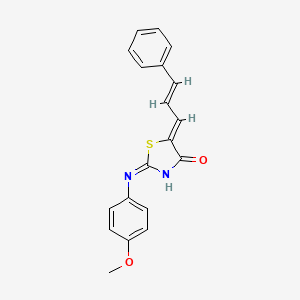
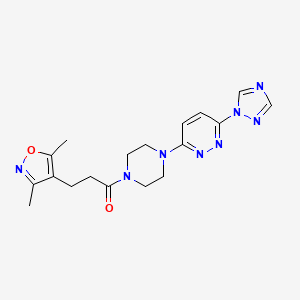
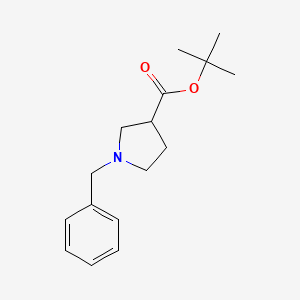

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2557207.png)
